molecular formula C24H16ClNO3 B4140794 2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B4140794
M. Wt: 401.8 g/mol
InChI Key: WNEMYEQYWFZCCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrole derivatives involves multicomponent reactions, often catalyzed by natural substances or employing palladium-catalyzed reactions. For example, a penta-substituted pyrrole derivative was synthesized via a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, demonstrating a method that could be adaptable for the synthesis of the specified compound (Louroubi et al., 2019). Another approach involves a one-pot synthesis of pyrrole-carbonyl derivatives, highlighting the versatility of synthesis methods for complex organic compounds (Alizadeh & Ghanbaripour, 2013).

Molecular Structure Analysis

Crystal structure analysis offers insights into the molecular geometry, bond lengths, and angles, providing a foundational understanding of the compound's properties. For instance, an X-ray analysis of a pyrrolo[3,4-c]pyrrole derivative shed light on the effect of substituents on the molecule's structure, which is crucial for understanding the structural characteristics of the target compound (Fujii et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving pyrrole derivatives are diverse, including their use as corrosion inhibitors, which demonstrates their reactivity and potential applications in various fields (Louroubi et al., 2019). Furthermore, the synthesis routes of related compounds involve reactions that could be adapted for the target compound, showcasing the chemical versatility and reactivity of pyrrole-based compounds.

Physical Properties Analysis

The physical properties of related compounds, including solubility, absorption spectra, and molecular weight, are determined through various analytical techniques, contributing to a comprehensive understanding of the target compound's behavior in different environments.

Chemical Properties Analysis

Chemical properties such as electrochemical behavior, hydrogen bonding, and reactivity towards other compounds provide a detailed picture of how the target compound interacts at the molecular level. For example, the electrochemical study of a pyrrole derivative indicated its good inhibition efficiency, which could relate to the chemical properties of the target compound (Louroubi et al., 2019).

properties

IUPAC Name

2-benzyl-1-(4-chlorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClNO3/c25-17-12-10-16(11-13-17)21-20-22(27)18-8-4-5-9-19(18)29-23(20)24(28)26(21)14-15-6-2-1-3-7-15/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEMYEQYWFZCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-1-(4-chlorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
Reactant of Route 2
2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 3
2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 4
2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 5
Reactant of Route 5
2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.